Home > Products > Screening Compounds P34212 > Lantibiotic nukacin precursor
Lantibiotic nukacin precursor -

Lantibiotic nukacin precursor

Catalog Number: EVT-245428
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Nukacin ISK-1 was first isolated from a traditional Japanese fermented rice bran dish known as Nukadoko. This setting provided a rich source of Staphylococcus warneri ISK-1, which is responsible for the production of this lantibiotic .

Classification

Nukacin ISK-1 is classified as a type A(II) lantibiotic. Lantibiotics are categorized based on their structural characteristics and biosynthetic pathways into two main classes: Class I (LanB/LanC type) and Class II (LanM type). Nukacin ISK-1 falls under Class I due to its complex post-translational modifications involving multiple enzymes .

Synthesis Analysis

Methods

The synthesis of nukacin ISK-1 involves both genetic and chemical methods. The precursor peptide is encoded by a gene cluster that includes several genes responsible for its biosynthesis. Following transcription and translation, the precursor undergoes enzymatic modifications.

Technical Details:

  1. Gene Cloning: The gene encoding nukacin ISK-1 was cloned and expressed in Lactococcus lactis for heterologous production. The gene cluster includes genes such as nukA, nukM, and others that facilitate the synthesis and modification processes .
  2. Post-translational Modifications: The precursor peptide undergoes dehydration of specific serine and threonine residues, leading to the formation of dehydroalanine and dehydrobutyrine, respectively. These residues then participate in thioether bond formation with cysteine residues to produce lanthionine structures .
Molecular Structure Analysis

Structure

Nukacin ISK-1 features a unique molecular structure characterized by two lanthionine rings (referred to as ring A and ring C), which are critical for its biological activity. Nuclear Magnetic Resonance (NMR) studies have shown that this lantibiotic exists in two conformational states in aqueous solution, with one state being more effective in binding to its target, lipid II .

Data

The molecular weight of the mature nukacin ISK-1 peptide is approximately 2,800 Da, with a sequence that includes essential amino acids for its antimicrobial function. The presence of lanthionine structures is a defining characteristic that contributes to the stability and activity of the peptide .

Chemical Reactions Analysis

Reactions

The biosynthesis of nukacin ISK-1 involves several key reactions:

  1. Dehydration Reactions: Catalyzed by specific enzymes (e.g., LanB), which convert serine and threonine into dehydroalanine and dehydrobutyrine.
  2. Cyclization Reactions: These reactions form thioether bonds between non-adjacent cysteine residues and the dehydrated amino acids, resulting in the characteristic lanthionine structures .

Technical Details:
The enzymatic processes involved in these reactions are crucial for producing biologically active lantibiotics. For instance, the enzyme LanC catalyzes the cyclization step after dehydration has occurred .

Mechanism of Action

Process

Nukacin ISK-1 exerts its antimicrobial effects primarily by binding to lipid II, a key component in bacterial cell wall biosynthesis. This binding inhibits cell wall formation, leading to bacterial cell lysis.

Data

Research indicates that only one conformational state of nukacin ISK-1 effectively binds lipid II, highlighting the importance of structural dynamics in its mechanism of action. Binding studies have shown that this interaction significantly disrupts bacterial growth at low concentrations .

Physical and Chemical Properties Analysis

Physical Properties

Nukacin ISK-1 is characterized by:

  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Exhibits stability under various pH conditions but may be sensitive to extreme temperatures.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 2,800 Da.
  • Amino Acid Composition: Contains unique residues such as lanthionine and 3-methyllanthionine.

Relevant analyses have demonstrated that these properties contribute to its effectiveness as an antimicrobial agent against resistant strains of bacteria .

Applications

Scientific Uses

Nukacin ISK-1 has potential applications in various fields:

  • Antimicrobial Research: It serves as a model compound for studying lantibiotics' mechanisms and developing new antibiotics.
  • Biotechnology: Its unique properties can be harnessed for designing novel peptides with enhanced antibacterial activity.
  • Food Preservation: Due to its antimicrobial properties, it could be utilized in food safety applications to inhibit spoilage organisms .
Biosynthesis Pathways & Enzymatic Machinery

LanM-Mediated Post-Translational Modification Mechanisms

The bifunctional lanthipeptide synthetase NukM belongs to the LanM enzyme family, exclusive to class II lantibiotics. It catalyzes both dehydration of Ser/Thr residues and subsequent cyclization to form (methyl)lanthionine rings in a single polypeptide [2] [6]. NukM modifies the core peptide of the pre-nukacin precursor (NukA) through a series of coordinated steps:

  • Dehydration: ATP-dependent phosphorylation of specific Ser/Thr residues followed by phosphate elimination generates dehydroalanine (Dha) and dehydrobutyrine (Dhb).
  • Cyclization: Regioselective intramolecular Michael-type addition of cysteine thiols across Dha/Dhb residues forms thioether cross-links (lanthionine/methyllanthionine bridges) [2] [6].

NukM exhibits strict specificity for its cognate precursor NukA but demonstrates remarkable tolerance for structural variations within the core peptide sequence during in vitro reconstitution experiments [6]. This enzymatic activity occurs in the cytosol prior to leader peptide cleavage and transport [5].

Leader Peptide Recognition & Processing by NukT ABC Transporter

The N-terminal leader peptide of pre-nukacin (NukA) is indispensable for directing PTMs by NukM. Unlike class I lantibiotics, the leader peptide of class II precursors like NukA features a conserved "double-glycine" (GG) motif near the cleavage site and is characterized by a net negative charge and helical propensity [5] [6]. Key functions include:

Table 1: Key Features of the Nukacin ISK-1 Leader Peptide

FeatureCharacteristicsFunctional Significance
Conserved ResiduesGlu(-15), Asp(-11), Leu(-7) (relative to cleavage site)Recognition by NukM; Mutations (e.g., Leu-7→Pro) impair dehydration efficiency [6]
GG Motif (Position -1,-2)"Gly-Gly" sequence immediately N-terminal to core peptideCleavage site for NukT protease domain
Secondary StructurePredicted helical conformation (residues -20 to -10)Facilitates interaction with NukM; Proline insertions disrupt activity [6]

Following NukM-mediated PTMs, the NukT ABC transporter recognizes the modified prepeptide. NukT possesses an N-terminal proteolytic domain that cleaves the leader peptide specifically at the GG motif, releasing the mature nukacin ISK-1 peptide. Concurrently, its transporter domain exports the mature peptide out of the cell [5] [6]. Leader peptide removal is essential for antimicrobial activity, as the leader sequence itself inhibits the peptide's ability to bind lipid II [1] [5].

Dehydration-Cyclization Cascade in Thioether Bridge Formation

Nukacin ISK-1 contains three characteristic thioether bridges (Rings A, B, C) formed during NukM catalysis. Ring A (Abu9-Ala14: Dhb9-Cys14) and Ring C (Phe19-Phe23: Cys19-Dhb22) are critical for lipid II binding and antimicrobial activity, while Ring B (Dha5-Cys7) contributes to structural stability [1] [5]. The cascade involves:

  • Targeted Dehydration: Specific Ser/Thr residues (e.g., Thr9 in Ring A, Thr22 in Ring C) are dehydrated to Dhb.
  • Stereoselective Cyclization: Cysteine thiols (Cys14 in Ring A, Cys19 in Ring C) undergo nucleophilic attack on the β-carbon of Dhb/Dha residues, generating thioether linkages with defined stereochemistry (predominantly DL-lanthionine/D-methyllanthionine in nukacin) [1] [2].

Table 2: Thioether Bridge Structure and Function in Mature Nukacin ISK-1

RingResidues InvolvedCross-Link TypeFunctional Role
AThr9 (Dhb) ↔ Cys14 (Lan)Methyllanthionine (MeLan)Essential for lipid II binding via pyrophosphate cage formation [1] [8]
BSer5 (Dha) ↔ Cys7 (Lan)Lanthionine (Lan)Stabilizes N-terminal structure; less critical for lipid II binding [1]
CCys19 (Lan) ↔ Thr22 (Dhb)Methyllanthionine (MeLan)Forms hydrophobic lipid II interaction surface (isoprene chain binding) [1] [8]

Crucially, NMR studies reveal that nukacin ISK-1 exists in two structural states (State A: active, ~80%; State B: inactive, ~20%) in solution, interconverting slowly (~1.5 s⁻¹). These states differ primarily in the relative orientations of Rings A and C. Only State A binds lipid II effectively, highlighting the conformational dependence of its bioactivity [1].

Substrate Specificity of NukM Modification Enzyme

NukM displays a sophisticated balance of specificity and promiscuity:

  • Leader Peptide Dependence: While NukM absolutely requires the leader peptide attached for efficient core peptide modification, the specific sequence of the leader peptide is somewhat flexible. Chimeric precursors, where the nukacin core peptide is fused to the leader sequence of other class II lantibiotics (e.g., lacticin 481), are modified by NukM in vitro, albeit at reduced efficiency [6]. However, conserved residues (e.g., Leu-7) and overall secondary structure (helix) are crucial determinants for optimal NukM activity.
  • Core Peptide Flexibility: NukM can modify non-cognate core peptides from closely related lantibiotics within the same subgroup (e.g., mutacin II, ruminococcin A) when fused to the nukacin leader peptide [6]. This demonstrates significant tolerance for variations in the core sequence substrate.
  • Recognition Determinants: Interaction likely involves electrostatic and hydrophobic contacts between NukM and the leader peptide's helical domain, positioning the core peptide within the enzyme's catalytic cavity for sequential dehydration and cyclization. The core peptide's sequence dictates the pattern of ring formation rather than absolute enzyme recognition [5] [6].
  • Key Residue Tolerance: Mutagenesis within the core peptide shows NukM can accommodate substitutions, even at residues critical for later bioactivity (e.g., Glu13 in Ring A). While Glu13 is highly conserved among lacticin 481-type lantibiotics and was presumed essential, its mutation to Asp or Gln still yields modified peptides, though their antimicrobial activity is severely diminished due to impaired lipid II binding [1] [6].

Table 3: Substrate Specificity Profile of NukM

Substrate TypeExampleNukM Modification EfficiencyKey Insight
Native Pre-NukANukacin ISK-1 leader + coreHigh (100%)Cognate substrate
Chimeric Leader-CoreLacticin 481 leader + Nukacin coreModerate (~50-70%)Leader sequence identity less critical than structure [6]
Chimeric Core-LeaderMutacin II core + Nukacin leaderModerate to HighNukacin leader enables modification of non-cognate cores [6]
Mutant Core (E13D/N15H)Residue substitutions within Ring AHighPTMs occur, but lipid II binding/activity impaired [1] [6]
Leader Mutant (L7P)Disruption of leader helixLow (<20%)Confirms leader secondary structure importance [6]

This understanding of NukM's substrate flexibility is pivotal for bioengineering novel lantibiotics by exploiting its ability to modify hybrid or mutated precursor peptides [5] [6] [8].

Concluding Remarks on BiosynthesisThe biosynthesis of nukacin ISK-1 exemplifies the sophisticated enzymatic machinery underlying class II lantibiotics. The bifunctional synthetase NukM, guided by the leader peptide, installs the defining thioether bridges with regioselectivity, creating the structural framework essential for lipid II binding. The subsequent leader peptide removal and export by NukT unleashes the antimicrobial activity. The conformational flexibility between active (State A) and inactive (State B) structures adds a layer of functional regulation. NukM's substrate promiscuity, particularly its tolerance for core peptide variations while maintaining leader dependence for efficient catalysis, positions it as a valuable tool for combinatorial biosynthesis aimed at generating novel lantibiotic derivatives with enhanced properties against drug-resistant pathogens [1] [5] [6].

Properties

Product Name

Lantibiotic nukacin precursor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.